1-Chloro-7-methoxyphthalazine chemical properties
1-Chloro-7-methoxyphthalazine chemical properties
An In-depth Technical Guide to 1-Chloro-7-methoxyphthalazine: Properties, Synthesis, and Applications
Introduction
1-Chloro-7-methoxyphthalazine is a substituted heterocyclic compound built upon the phthalazine core scaffold. Phthalazine and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the basis for a wide array of biologically active molecules.[1][2] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 1-Chloro-7-methoxyphthalazine, highlighting its significance as a versatile intermediate in the synthesis of novel therapeutic agents. The presence of a reactive chloro group at the 1-position and a methoxy substituent on the benzene ring makes this molecule a valuable and strategically functionalized building block.[3][4]
Part 1: Core Chemical Identity and Physicochemical Properties
1-Chloro-7-methoxyphthalazine is an aromatic heterocyclic compound. The core structure consists of a benzene ring fused to a pyridazine ring, forming the phthalazine nucleus. This nucleus is π-deficient, which significantly influences its reactivity.[5]
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 1-chloro-7-methoxyphthalazine | [6] |
| CAS Number | 102196-78-1 | [6] |
| Molecular Formula | C₉H₇ClN₂O | [6][7] |
| Molecular Weight | 194.62 g/mol | [6] |
| Monoisotopic Mass | 194.02469 Da | [7] |
| Solubility | Insoluble in water; Soluble in dichloromethane, ethanol, methanol. | [8] |
| Predicted XLogP3 | 2.0 |[7] |
Part 2: Spectroscopic Profile
The structural elucidation of 1-Chloro-7-methoxyphthalazine relies on a combination of spectroscopic techniques. While specific experimental spectra are not publicly available, a detailed theoretical analysis based on established principles of spectroscopy provides a reliable profile for characterization.[9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for mapping the carbon-hydrogen framework.[10] Spectra would typically be recorded in a solvent like CDCl₃ or DMSO-d₆.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methoxy group and the aromatic protons.
-
Methoxy Protons (-OCH₃): A sharp singlet would appear around δ 3.8-4.0 ppm, characteristic of a methoxy group attached to an aromatic ring.[11]
-
Aromatic Protons: The phthalazine core contains four aromatic protons. The proton on the pyridazine ring (at C4) would likely be the most deshielded due to the proximity of two nitrogen atoms, appearing as a singlet or a narrow doublet downfield (δ ~9.0-9.5 ppm). The three protons on the methoxy-substituted benzene ring would appear in the range of δ 7.0-8.0 ppm. Their precise shifts and coupling patterns (doublets, doublet of doublets) would depend on the electronic influence of the methoxy and chloro-pyridazine moieties.
-
-
¹³C NMR Spectroscopy: The carbon spectrum would reveal all nine unique carbon environments.
-
Methoxy Carbon: The methyl carbon of the methoxy group would appear upfield, typically in the δ 55-60 ppm range.[12]
-
Aromatic Carbons: The seven aromatic carbons would resonate in the δ 120-160 ppm region. The carbon atom attached to the chlorine (C1) would be significantly influenced by both the halogen and the adjacent nitrogens. Carbons adjacent to the nitrogen atoms (C1 and C4) and the carbon bearing the methoxy group (C7) would be the most deshielded within this region.[12]
-
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition.
-
Molecular Ion Peak: The mass spectrum would show a molecular ion peak (M⁺) at m/z 194. A key feature would be the presence of an isotopic peak (M+2) at m/z 196, with an intensity approximately one-third of the M⁺ peak. This characteristic 3:1 ratio is definitive for the presence of a single chlorine atom.[7]
-
Fragmentation: Common fragmentation patterns might involve the loss of the chloro group (-Cl), the methoxy group (-OCH₃), or a methyl radical (-CH₃).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
-
C=N Stretch: Absorptions for the C=N bonds within the pyridazine ring are expected in the 1620-1550 cm⁻¹ region.
-
Aromatic C=C Stretch: Multiple sharp peaks between 1600 cm⁻¹ and 1450 cm⁻¹ would indicate the aromatic rings.
-
C-O Stretch: A strong absorption band for the aryl ether C-O bond is expected around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).
-
C-Cl Stretch: The C-Cl bond would show a moderate to strong absorption in the fingerprint region, typically between 800-600 cm⁻¹.
Part 3: Synthesis and Reactivity
Synthesis Protocol
1-Chloro-7-methoxyphthalazine is typically synthesized from its corresponding phthalazinone precursor. This two-step process is a common and efficient route for producing 1-chlorophthalazine derivatives.[3][13][14]
Step 1: Synthesis of 7-Methoxy-2H-phthalazin-1-one The synthesis begins with a substituted benzoic acid or phthalic anhydride derivative. For instance, 4-methoxyphthalic anhydride can be reacted with hydrazine hydrate (N₂H₄·H₂O) in a solvent like acetic acid or ethanol under reflux to induce cyclization and form the phthalazinone ring.[15]
Step 2: Chlorination to 1-Chloro-7-methoxyphthalazine The 7-methoxy-2H-phthalazin-1-one intermediate is then chlorinated. This is achieved by heating the phthalazinone with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), sometimes in the presence of a base like pyridine or triethylamine.[14][16] The reaction converts the lactam (amide) functional group of the phthalazinone into a chloro-substituted imine.
Below is a diagram illustrating the general synthetic workflow.
Caption: General workflow for the synthesis of 1-Chloro-7-methoxyphthalazine.
Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity for 1-Chloro-7-methoxyphthalazine is nucleophilic aromatic substitution (SₙAr) at the C1 position.[5][17] The phthalazine ring is electron-deficient due to the electron-withdrawing nature of the two adjacent nitrogen atoms. This electronic property activates the C1 position, making the chlorine atom an excellent leaving group that can be readily displaced by a wide range of nucleophiles.[3][5]
This reactivity is the cornerstone of its utility as a synthetic intermediate. By reacting 1-Chloro-7-methoxyphthalazine with different nucleophiles, chemists can generate large libraries of substituted phthalazine derivatives for structure-activity relationship (SAR) studies.[2]
Common nucleophilic reactions include:
-
Amination: Reaction with primary or secondary amines (e.g., anilines, piperazines) to form 1-amino-phthalazine derivatives.[3][16]
-
Alkoxylation/Aryloxylation: Reaction with alcohols or phenols in the presence of a base to yield 1-alkoxy- or 1-aryloxy-phthalazines.
-
Thiolation: Reaction with thiols to produce 1-thioether-phthalazine derivatives.[18]
Caption: Nucleophilic substitution reactions of 1-Chloro-7-methoxyphthalazine.
Part 4: Applications in Medicinal Chemistry and Drug Development
The phthalazine scaffold is a key pharmacophore in many compounds with significant biological activity, including anticancer, antihypertensive, anti-inflammatory, and antimicrobial properties.[15][19] 1-Chloro-7-methoxyphthalazine serves as a crucial starting material for the synthesis of these complex molecules.
-
Scaffold for Kinase Inhibitors: Many kinase inhibitors, particularly those targeting VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), utilize a substituted phthalazine core to occupy the ATP-binding region of the enzyme.[3] The chloro-substituent provides a convenient attachment point for side chains designed to interact with specific pockets within the kinase domain.
-
Anticancer Agents: Substituted phthalazines have been extensively investigated as anticancer agents.[16][20] The ability to easily modify the 1-position of the phthalazine ring allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.
-
Combinatorial Chemistry: Due to its reliable reactivity, 1-Chloro-7-methoxyphthalazine is an ideal substrate for combinatorial chemistry and high-throughput synthesis, enabling the rapid generation of diverse compound libraries for screening against various biological targets.[18]
Part 5: Safety and Handling
Specific safety and toxicity data for 1-Chloro-7-methoxyphthalazine are not extensively documented. However, based on the data for the parent compound, 1-chlorophthalazine, and similar chlorinated heterocyclic compounds, appropriate precautions should be taken.[21][22]
-
GHS Hazard Statements (Predicted):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
References
-
Singh, S., & Kumar, N. (2019). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. Journal of Pharmaceutical Research International, 27(6), 1–15.
-
Kumar, N. (n.d.). Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. Journal of Organic and Pharmaceutical Chemistry.
-
Al-Tel, T. H. (n.d.). Recent Developments in Chemistry of Phthalazines. Longdom Publishing.
-
Abdel-Aziem, A., et al. (n.d.). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. National Institutes of Health.
-
Ghorab, M. M., et al. (n.d.). Synthesis of Novel Series of Phthalazine Derivatives as Potential Antitumor Agents. IISTE.org.
-
Chem Pure. (n.d.). 1-chloro-7-methoxyphthalazine, 95%. Chembeez.
-
ChemScene. (n.d.). 1-Chloro-6,7-dimethoxy-4-methylphthalazine. ChemScene.
-
Benchchem. (n.d.). 1-Methoxyphthalazine. Benchchem.
-
Google Patents. (n.d.). US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines. Google Patents.
-
ChemScene. (n.d.). 1-Chloro-7-(trifluoromethyl)phthalazine. ChemScene.
-
ChemBK. (n.d.). 1-Chloro-phthalazine. ChemBK.
-
Zhang, L., et al. (n.d.). Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. PMC - NIH.
-
YouTube. (2021, April 13). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. YouTube.
-
PubChemLite. (n.d.). 1-chloro-7-methoxyphthalazine (C9H7ClN2O). PubChemLite.
-
PubChem - NIH. (n.d.). 1-Chlorophthalazine. PubChem.
-
PubMed. (2019, July 1). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed.
-
ResearchGate. (n.d.). Scheme 1. Synthesis of 1-chloro-4-(2,4,6-trimethylphenyl)phthalazine (4). ResearchGate.
-
Der Pharma Chemica. (n.d.). Synthesis of Novel Phthalazine Derivatives as Potential Anticancer Agents from 1-Chloro-4-(4-phenoxyphenyl)phthalazine. Der Pharma Chemica.
-
ChemicalBook. (n.d.). 1-Chloro-7-methoxyphthalazine. ChemicalBook.
-
ChemicalBook. (n.d.). 1-CHLORO-6,7-DIMETHOXY-PHTHALAZINE. ChemicalBook.
-
PubMed. (n.d.). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed.
-
PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
-
ResearchGate. (n.d.). Scheme 2. Exploration of the reaction of 8-chloro-7-methoxy derivative... ResearchGate.
-
Nowick, J. S. (n.d.). Problems from Previous Years' Exams. University of California, Irvine.
-
PubChem. (n.d.). 1-Chloro-4-methylphthalazine. PubChem.
-
YouTube. (2020, September 23). Unknown Organic Spectra Experiment Part 1, Introduction and Spectra Tables. YouTube.
-
Organic Chemistry at CU Boulder. (n.d.). Spectroscopy Problems. University of Colorado Boulder.
-
ChemicalBook. (n.d.). 1-chloro-7-(trifluoromethyl)phthalazine CAS#: 1352934-00-9. ChemicalBook.
-
PubChem - NIH. (n.d.). 1-Chloro-7-methylnaphthalene. PubChem.
-
PubChem. (n.d.). 7-Chloro-1-methoxyoctane. PubChem.
-
Benchchem. (n.d.). Spectroscopic properties of Phthalazone (NMR, IR, Mass Spec). Benchchem.
-
PMC - NIH. (n.d.). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. PMC - NIH.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 1-chloro-7-methoxyphthalazine, 95% | Chem Pure | Bangalore | ePharmaLeads [chembeez.com]
- 7. PubChemLite - 1-chloro-7-methoxyphthalazine (C9H7ClN2O) [pubchemlite.lcsb.uni.lu]
- 8. chembk.com [chembk.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines - Google Patents [patents.google.com]
- 14. Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. longdom.org [longdom.org]
- 16. iiste.org [iiste.org]
- 17. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. derpharmachemica.com [derpharmachemica.com]
- 19. jocpr.com [jocpr.com]
- 20. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 1-Chlorophthalazine | C8H5ClN2 | CID 160793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. 1-Chloro-4-methylphthalazine | C9H7ClN2 | CID 269733 - PubChem [pubchem.ncbi.nlm.nih.gov]
